![molecular formula C17H24N2O4 B3006303 Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1008015-42-6](/img/structure/B3006303.png)
Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
The compound "Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. The first paper describes the synthesis of a carbazole derivative with photoinitiator properties, while the second paper discusses a naphthopyran derivative with antitumor activity. Both compounds share the ethyl acetate moiety and involve complex organic synthesis procedures .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, as seen in the papers provided. In the first paper, the synthesis of the carbazole derivative involves benzoylation, acetylation, oximation, and esterification. The process utilizes a one-pot method to improve efficiency and employs a phase transfer technique to enhance the reaction rate under heterogeneous conditions . The second paper outlines the synthesis of the naphthopyran derivative through a series of reactions including Knoevenagel condensation, cyclisation, and reduction with hydrogen in the presence of Pd/C. This synthesis route highlights the importance of selecting appropriate reagents and conditions to achieve the desired product .
Molecular Structure Analysis
The molecular structures of the compounds in the papers were confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR. These techniques are crucial for verifying the identity and purity of synthesized compounds. The first paper confirms the structure of the carbazole derivative, while the second paper determines the crystal structure of the naphthopyran derivative, which is essential for understanding the compound's interactions and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compounds are characterized by their complexity and the need for precise control over reaction conditions. The carbazole derivative's synthesis demonstrates the use of a one-pot process to streamline the reaction and minimize by-products. The naphthopyran derivative's synthesis showcases the use of condensation reactions and the importance of catalysts, such as Pd/C, in facilitating reduction reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not discussed in the provided papers, the properties of similar compounds can be inferred. The carbazole and naphthopyran derivatives' properties, such as solubility, melting point, and stability, would be influenced by their functional groups and molecular structure. The antitumor activity of the naphthopyran derivative also suggests potential biological properties that could be explored further .
Scientific Research Applications
Chemical Analysis and Identification
New Compounds from Marine Fungi
Studies like those by Wu et al. (2010) and Sun et al. (2009) focus on isolating and identifying new compounds from marine fungi, such as Penicillium sp. and Trichoderma atroviride. These works involve detailed chemical analysis and structural elucidation, crucial for understanding the applications of complex compounds like Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate (Wu et al., 2010) (Sun et al., 2009).
Spectroscopic Studies and Derivatives
Research by Carrington et al. (1972) and Kalai et al. (2021) demonstrates the importance of spectroscopic studies in identifying the structural and chemical properties of compounds like this compound and its derivatives (Carrington et al., 1972) (Kalai et al., 2021).
Synthesis and Characterization
The synthesis and characterization of ethyl acetate derivatives, as explored by authors like Janda (2001) and Bonanomi & Palazzo (1977), are crucial for developing new pharmaceuticals and understanding their chemical behavior (Janda, 2001) (Bonanomi & Palazzo, 1977).
Bioactive Potentials and Pharmacological Applications
Antioxidant and Anti-Inflammatory Activities
Research on compounds like those extracted from red seaweed (Chakraborty et al., 2016) and mollusks (Chakraborty & Joy, 2019) highlights their potential antioxidant and anti-inflammatory properties. These studies are pivotal in the development of new drugs and health supplements (Chakraborty et al., 2016) (Chakraborty & Joy, 2019).
Enzymatic Resolution of Alcohols
Studies by Kita et al. (1996, 2000) demonstrate the use of ethyl acetate derivatives in the enzymatic resolution of alcohols, a process vital for the production of enantiomerically pure substances, essential in pharmaceuticals (Kita et al., 1996) (Kita et al., 2000).
Chemical Reactions and Transformations
The work of researchers like Deady et al. (1989) and Milcent et al. (1991) sheds light on the chemical reactions and transformations involving ethyl acetate derivatives, offering insights into their chemical stability and reactivity, which is crucial in synthesizing new compounds (Deady et al., 1989) (Milcent et al., 1991).
Mechanism of Action
Mode of Action
Compounds containing a piperazine ring are known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving benzylic positions, given its structural features .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-15-8-6-5-7-13(15)12-19-10-9-18-17(21)14(19)11-16(20)23-4-2/h5-8,14H,3-4,9-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKKIZHUHSCXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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